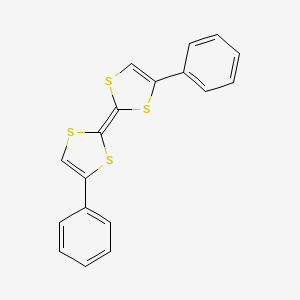

4,4'-DI-Phenyl-tetrathiafulvalene

Description

Historical Context and Significance of Tetrathiafulvalene (B1198394) as a π-Electron Donor

The story of tetrathiafulvalene (TTF), an organosulfur compound with the formula (H₂C₂S₂C)₂, began with its first synthesis reported in 1970. rsc.org This molecule quickly garnered immense interest due to its exceptional properties as a π-electron donor. rsc.orgtaylorandfrancis.com Its structure, featuring a central double bond connecting two 1,3-dithiole rings, allows for the reversible loss of two electrons in sequential, one-electron steps to form stable radical cation (TTF•⁺) and dication (TTF²⁺) species. taylorandfrancis.comwikipedia.org This remarkable redox behavior is central to its utility in materials science.

The significance of TTF as a π-electron donor was solidified in 1973 with the discovery of the charge-transfer complex formed between TTF and tetracyanoquinodimethane (TCNQ). jst.go.jpresearchgate.net This TTF-TCNQ complex exhibited metallic conductivity, a groundbreaking finding that ushered in the era of "organic metals." rsc.orgjst.go.jp The ability of TTF to form stable, conducting stacks through π-π interactions when partially oxidized became a cornerstone of molecular electronics and materials science. wikipedia.orgnih.gov The planarity of the molecule and its high symmetry contribute to charge delocalization, minimizing coulombic repulsions and facilitating electrical conductivity in its salts. wikipedia.org

Evolution of Tetrathiafulvalene Derivatives for Advanced Material Applications

Building upon the foundational understanding of TTF, researchers have synthesized a vast array of derivatives to tailor their properties for specific applications. wikipedia.orgrsc.org By modifying the core TTF structure with various substituents, scientists can fine-tune its electronic and physical characteristics. mun.ca These modifications have led to the development of materials with applications in diverse fields such as molecular electronics, photovoltaics, and sensor technology. mun.caresearchgate.netrsc.org

The evolution of TTF derivatives has been driven by the desire to create materials with enhanced functionalities. This includes improving the processability of TTF-based materials by incorporating them into polymers, either as part of the main chain or as side chains. rsc.org Such polymeric systems combine the processability of high molecular weight polymers with the exceptional electron-donating properties of TTF. rsc.org Furthermore, the development of donor-acceptor (D-A) systems, where TTF is covalently linked to an electron-accepting unit, has opened up possibilities for creating materials with intramolecular charge-transfer properties, which are valuable for nonlinear optics and as artificial photosynthetic systems. mun.caresearchgate.netrsc.org The ability to create switchable molecular and supramolecular architectures based on the redox states of TTF has also been a significant area of research. rsc.org

Scope and Academic Relevance of Phenyl-Substituted Tetrathiafulvalene Systems, including 4,4'-DI-Phenyl-tetrathiafulvalene

Among the myriad of TTF derivatives, phenyl-substituted systems have garnered considerable academic interest. The introduction of phenyl groups onto the TTF core can influence the molecule's crystal packing, solubility, and electronic properties. A systematic investigation into TTF derivatives with two phenyl groups has revealed a correlation between their crystal structures and their performance in field-effect transistors (FETs). nih.gov It was found that good transistor properties are often associated with two-dimensional intermolecular interactions, which can be achieved when the molecules adopt a specific orientation on the substrate. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C18H12S4 |

|---|---|

Molecular Weight |

356.6 g/mol |

IUPAC Name |

(2Z)-4-phenyl-2-(4-phenyl-1,3-dithiol-2-ylidene)-1,3-dithiole |

InChI |

InChI=1S/C18H12S4/c1-3-7-13(8-4-1)15-11-19-17(21-15)18-20-12-16(22-18)14-9-5-2-6-10-14/h1-12H/b18-17- |

InChI Key |

UXYULNILNJCKTO-ZCXUNETKSA-N |

SMILES |

C1=CC=C(C=C1)C2=CSC(=C3SC=C(S3)C4=CC=CC=C4)S2 |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CS/C(=C/3\SC=C(S3)C4=CC=CC=C4)/S2 |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=C3SC=C(S3)C4=CC=CC=C4)S2 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Phenyl Substituted Tetrathiafulvalenes

Synthetic Approaches for the Core 4,4'-DI-Phenyl-tetrathiafulvalene Scaffold

The creation of the 4,4'-diphenyl-tetrathiafulvalene structure has been approached through various synthetic strategies, primarily involving the development of specific precursor molecules and alternative coupling methods.

Development of Precursor Molecules for Direct Phenylation

The synthesis of phenylated TTF derivatives often relies on the direct C–H arylation of the TTF core, a method that has become a breakthrough approach compared to conventional syntheses. nih.gov This strategy avoids the often complex preparation of specific precursor molecules that have phenyl groups already incorporated. However, the foundational synthesis of the TTF core itself is a necessary first step. An efficient, large-scale synthesis of the parent tetrathiafulvalene (B1198394) (TTF) has been developed, starting from 4,5-bis(benzoylthio)-1,3-dithiole-2-thione, which can be produced in two steps with an 85% yield without the need for chromatography. rsc.org This high-purity TTF can then serve as the direct substrate for subsequent phenylation reactions.

Alternative Synthetic Routes to the 4,4'-Phenylated TTF Structure

While direct C-H arylation of the parent TTF is a powerful tool, other routes focus on building the phenylated scaffold from smaller, functionalized precursors. These methods often involve the coupling of 1,3-dithiole-2-one or 1,3-dithiole-2-thione derivatives that already bear the desired phenyl substituents. For instance, cross-conjugated systems with 1,3-dithiole rings attached to aromatic rings have been synthesized, which previously could not be made through conventional methods. nih.gov These approaches allow for the construction of specific isomers and complex architectures that might be challenging to achieve through direct functionalization of the unsubstituted TTF core.

Functionalization Techniques for Substituted Tetrathiafulvalene Derivatives

Once the core TTF scaffold is obtained, a variety of modern organic chemistry techniques can be employed to introduce additional functional groups, allowing for the fine-tuning of the molecule's properties.

Selective C-H Arylation Reactions

Palladium-catalyzed direct C–H arylation has emerged as a highly efficient and straightforward method for creating aryl-substituted TTFs. thieme-connect.comrsc.org This reaction typically involves treating tetrathiafulvalene with an aryl bromide in the presence of a palladium catalyst and a base, such as cesium carbonate. rsc.org This approach has enabled the synthesis of a wide library of aryl-TTF derivatives, facilitating systematic investigations into their structure-property relationships. rsc.org For example, novel multistage redox TTF derivatives bearing 6-aryl-1,4-dithiafulvene moieties have been successfully synthesized using this technique with a Pd(OAc)2 catalyst. nih.gov The direct arylation protocol is valued for its efficiency and its capacity to introduce various functional groups onto the TTF periphery. thieme-connect.comrsc.org This method has been successfully applied to synthesize mono- and tetra-arylated derivatives of dithiophene-tetrathiafulvalene (DT-TTF), demonstrating its utility in tuning the electronic structure of TTF-based materials. chemrxiv.org

Table 1: Conditions for Palladium-Catalyzed Direct C-H Arylation of DT-TTF

| Entry | Aryl Halide | Product | Catalyst/Ligand/Base | Yield |

|---|---|---|---|---|

| 1 | 4-bromonitrobenzene | Mono-arylated DT-TTF | Pd(OAc)₂, P(tBu)₃·HBF₄, Cs₂CO₃ | N/A |

| 2 | 4-bromobenzonitrile | Mono-arylated DT-TTF | Pd(OAc)₂, P(tBu)₃·HBF₄, Cs₂CO₃ | N/A |

| 3 | Methyl 4-bromobenzoate | Tetra-arylated DT-TTF | Pd(OAc)₂, P(tBu)₃·HBF₄, Cs₂CO₃ | N/A |

| 4 | 4-bromobenzoic acid | Tetra-arylated DT-TTF | Pd(OAc)₂, P(tBu)₃·HBF₄, Cs₂CO₃ | N/A |

Data derived from studies on direct C-H arylation of dithiophene-tetrathiafulvalene (DT-TTF), a related derivative. chemrxiv.orgchemrxiv.org

Metalation-Enabled Functionalization utilizing Mg- and Zn-TMP-Bases

A powerful strategy for the selective functionalization of the TTF scaffold involves direct metalation using hindered magnesium and zinc amide bases, such as those derived from 2,2,6,6-tetramethylpiperidine (TMP). nih.govresearchgate.net These Mg- and Zn-TMP-bases allow for the stepwise deprotonation of the TTF core, creating magnesium or zinc intermediates that can react with various electrophiles. nih.govacs.org This method provides access to a range of mono-, di-, tri-, and tetra-functionalized TTF derivatives. nih.gov

The magnesiation of TTF can be achieved using TMPMgCl·LiCl, and the resulting magnesium derivative can be quenched with electrophiles to yield functionalized products in good yields (55-92%). acs.org For more sensitive substrates, zincation using bases like TMP₂Zn·2MgCl₂·2LiCl is preferred as it proceeds under milder conditions. acs.orgorganic-chemistry.org This stepwise functionalization allows for precise control over the degree of substitution and enables the introduction of various functionalities, including acyl, aryl, and thioether groups. nih.govacs.org

Table 2: Stepwise Functionalization of TTF via Metalation

| Step | Reagent | Intermediate/Product | Application |

|---|---|---|---|

| 1 | TMPMgCl·LiCl | Magnesiated-TTF | Trapping with various electrophiles (e.g., I₂, PhCHO) |

| 2 | TMP₂Zn·2MgCl₂·2LiCl | Zincated-TTF | Used for substrates sensitive to magnesium bases |

| 3 | TMPZnCl·LiCl | Zincated-TTF derivative | Preparation of fully functionalized TTFs |

This table summarizes the general strategy for metalation-based functionalization. acs.org

Palladium-Catalyzed Cross-Coupling Reactions for Peripheral Modifications

Palladium-catalyzed cross-coupling reactions are indispensable tools for modifying the periphery of the TTF scaffold. libretexts.org These reactions, including the Suzuki, Stille, and Negishi couplings, allow for the formation of new carbon-carbon bonds, enabling the attachment of a wide variety of substituents to a pre-functionalized TTF core. libretexts.orgyoutube.com

For instance, after introducing a halogen atom onto the TTF scaffold via metalation and quenching with an electrophile like iodine, this halogenated TTF can serve as a substrate in a subsequent cross-coupling reaction. acs.org A Negishi cross-coupling, for example, can be used to introduce aryl or other organic fragments. acs.org This combination of metalation followed by cross-coupling provides a versatile and powerful platform for the synthesis of complex and highly functionalized TTF derivatives, which are crucial for developing new functional materials. thieme-connect.com

Incorporation of 4,4'-Diphenyl-tetrathiafulvalene into π-Extended Systems (e.g., Vinylogues)

Tetrathiafulvalene vinylogues (TTFVs) are a class of π-extended analogues of TTF where a vinyl bridge connects the two dithiole rings. This extension of the conjugated system significantly influences the electronic and optical properties of the molecule. Aryl-substituted TTFVs, including those with diphenyl moieties, are of particular interest due to their unique conformational switching properties that can be controlled through redox processes.

The synthesis of diphenyl-substituted TTFVs often begins with the preparation of a corresponding dithiafulvene (DTF) precursor. A common synthetic strategy is the Horner-Wadsworth-Emmons (HWE) olefination. For instance, a phosphonate ester bearing the dithiole ring can be reacted with a substituted benzaldehyde to yield the desired DTF. This DTF precursor is then subjected to an oxidative dimerization reaction, typically using iodine as the oxidant, to form the TTFV structure. This dimerization proceeds via a C-C bond formation to yield the final vinylogue. researchgate.net

Derivatives of diphenyl-TTFV functionalized with alkynyl groups have been synthesized to serve as building blocks for larger, carbon-rich π-conjugated systems. These alkynyl-functionalized TTFVs are valuable intermediates for constructing advanced molecular architectures through reactions like metal-catalyzed coupling and click chemistry. The presence of the phenyl groups in these systems allows for further modification and tuning of the electronic properties. researchgate.net

The electrochemical properties of these π-extended systems are a key area of investigation. Cyclic voltammetry studies of diphenyl-TTFV derivatives reveal their electron-donating capabilities. For example, oligoyne-extended TTFVs, which incorporate the diphenyl-TTFV core, exhibit reversible oxidation processes characteristic of the TTF moiety. The electrochemical activity in the resulting polymers is often dictated by the TTFV units. researchgate.net

Below is a table summarizing the electrochemical properties of representative π-extended systems based on diphenyl-tetrathiafulvalene vinylogues.

| Compound Type | First Half-Wave Oxidation Potential (E¹₁/₂) (V vs. Ag/AgCl) | Second Half-Wave Oxidation Potential (E²₁/₂) (V vs. Ag/AgCl) |

| Diyne-exTTFV | 0.44 | 0.81 |

| Tetrayne-exTTFV | 0.46 | 0.83 |

| Poly-TTFV (from Diyne) | 0.50 | 0.88 |

| Poly-TTFV (from Tetrayne) | 0.50 | 0.88 |

| Data derived from cyclic voltammetry of diphenyl-TTFV derivatives in CH₂Cl₂ with Bu₄NBF₄ as the supporting electrolyte. researchgate.net |

Architectural Integration of 4,4'-Diphenyl-tetrathiafulvalene into Polymeric and Oligomeric Constructs

The integration of the 4,4'-diphenyl-tetrathiafulvalene unit into polymeric and oligomeric structures is a promising strategy for developing new functional materials with applications in molecular electronics and optoelectronics. The processability of polymers combined with the exceptional electron-donating properties of the TTF core makes these materials highly attractive.

One effective method for creating such polymers is through the utilization of functionalized diphenyl-TTFV monomers. As mentioned previously, diphenyl-TTFVs carrying alkynyl functionalities are versatile building blocks. These monomers can undergo polymerization through various coupling reactions. For example, Glaser coupling of a diyne-functionalized diphenyl-TTFV monomer can lead to the formation of a conjugated polymer where the TTFV units are linked by a butadiyne bridge. researchgate.net

The resulting polymers often retain the fundamental electrochemical characteristics of the monomeric TTFV unit. Cyclic voltammetry of thin films of these polymers typically shows two reversible oxidation waves, corresponding to the formation of the radical cation and dication of the TTF core within the polymer backbone. This indicates that the TTFV units within the polymer chain are electrochemically active and can participate in redox processes. researchgate.net

Star-shaped oligomers represent another architectural motif where TTF derivatives are employed. These structures consist of a central core from which multiple TTF-containing arms radiate. While research on star-shaped oligomers has encompassed a variety of TTF derivatives, the principles can be extended to systems incorporating the 4,4'-diphenyl-tetrathiafulvalene unit to create well-defined, redox-active macromolecules. Such oligomers have been shown to self-assemble into supramolecular structures, forming face-to-face stacks of the TTF units which can facilitate charge transport.

The table below presents characteristic data for polymers synthesized from diphenyl-TTFV derivatives.

| Polymer Name | Polymerization Method | Monomer Unit | Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |

| Poly[diyne-exTTFV] | Glaser coupling | Diyne-functionalized diphenyl-TTFV | 12,300 | 2.1 |

| Characterization data for a representative polymer incorporating diphenyl-tetrathiafulvalene vinylogue units. researchgate.net |

Electronic Structure and Redox Mechanisms of 4,4 Di Phenyl Tetrathiafulvalene Systems

Fundamental Redox Properties and Accessible Oxidation States of Tetrathiafulvalenes

Tetrathiafulvalenes are renowned for their potent electron-donating capabilities and the stability of their oxidized states. psu.edu The fundamental redox behavior of the TTF core is characterized by two sequential and reversible one-electron oxidations. nih.govnih.gov This process leads to the formation of a stable radical cation (TTF•+) and subsequently a dication (TTF2+). nih.govnih.gov

The general redox pathway for a TTF system can be represented as:

TTF ⇌ TTF•+ + e- (First Oxidation) TTF•+ ⇌ TTF2+ + e- (Second Oxidation)

These three distinct and stable oxidation states (neutral, radical cation, and dication) make TTF a versatile building block for creating redox-switchable molecular and supramolecular systems. psu.edu

Electrochemical Characterization of 4,4'-DI-Phenyl-tetrathiafulvalene and its Analogues

The introduction of phenyl substituents at the 4,4'-positions of the TTF core in 4,4'-diphenyl-tetrathiafulvalene modifies its electronic properties. The electron-donating or withdrawing nature of substituents on the TTF framework directly influences the oxidation potentials.

Cyclic Voltammetry and Quasi-Reversible Oxidation Processes

Cyclic voltammetry (CV) is a primary electrochemical technique used to investigate the redox behavior of compounds like 4,4'-diphenyl-tetrathiafulvalene. scispace.comnih.gov A typical CV experiment for a TTF derivative shows two distinct oxidation waves, corresponding to the two successive one-electron oxidations. nih.gov The processes are often electrochemically reversible, meaning the electron transfer is rapid and the oxidized species are stable on the timescale of the experiment.

However, in some instances, the oxidation processes can be described as quasi-reversible. A quasi-reversible process is one where the rate of electron transfer is not infinitely fast, leading to a larger separation between the anodic and cathodic peak potentials in the cyclic voltammogram than what is seen for a fully reversible system. This can be influenced by factors such as the solvent, the electrode material, or structural changes in the molecule upon oxidation.

For many tetrathiafulvalene (B1198394) derivatives, two reversible or quasi-reversible oxidation waves are observed. The precise values of the oxidation potentials are sensitive to the substituents on the TTF core.

Table 1: Illustrative Electrochemical Data for TTF Derivatives Note: Specific data for 4,4'-diphenyl-tetrathiafulvalene is not readily available in the reviewed literature. The following table presents data for the parent tetrathiafulvalene to illustrate typical values.

| Compound | First Half-Wave Potential (E¹₁/₂) (V vs. Ag/AgCl) | Second Half-Wave Potential (E²₁/₂) (V vs. Ag/AgCl) | Solvent |

| Tetrathiafulvalene (TTF) | 0.37 | 0.74 | CH₃CN |

Data sourced from reference scispace.com.

Advanced Voltammetric Techniques

Beyond cyclic voltammetry, other advanced techniques provide deeper insights into the redox mechanisms of TTF systems. Differential Pulse Voltammetry (DPV) is often used to obtain more accurate measurements of the redox potentials and to resolve closely spaced redox events. DPV is a sensitive technique that can be particularly useful for studying complex systems where multiple redox processes may occur.

Phase-sensitive AC voltammetry is another powerful method that can be employed, especially for studying molecules adsorbed on surfaces, such as TTF derivatives on gold nanoparticles. This technique allows for the characterization of electron transfer kinetics over a wide range of time constants.

Theoretical and Computational Elucidation of Electronic Structures

Theoretical and computational methods, particularly Density Functional Theory (DFT), are invaluable tools for understanding the electronic structure of molecules like 4,4'-diphenyl-tetrathiafulvalene.

Density Functional Theory (DFT) Calculations for Conformation and Electronic States

DFT calculations are widely used to predict the most stable three-dimensional conformation of molecules and to analyze their electronic properties. For TTF derivatives, DFT can accurately model the geometry of the neutral, radical cation, and dication states. These calculations often reveal that while the neutral TTF core may exhibit some deviation from planarity, the oxidized species tend to be more planar due to the increased aromaticity. The orientation of the phenyl rings relative to the TTF core is also a key structural parameter that can be investigated using DFT.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. For an electron-donating molecule like 4,4'-diphenyl-tetrathiafulvalene, the energy of the HOMO is particularly important as it relates to its ability to be oxidized. The LUMO energy relates to the molecule's ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic absorption properties and its kinetic stability. A smaller HOMO-LUMO gap generally indicates that the molecule can be more easily excited electronically. DFT calculations are a standard method for determining the energies of these frontier orbitals and the magnitude of the HOMO-LUMO gap. For TTF derivatives, the HOMO is typically a π-type orbital delocalized over the central TTF framework.

Table 2: Illustrative Computational Data for the Parent TTF Note: A specific, experimentally validated HOMO-LUMO gap for 4,4'-diphenyl-tetrathiafulvalene from DFT calculations is not provided in the reviewed literature. The table shows a representative calculated value for the unsubstituted tetrathiafulvalene.

| Compound | Computational Method | Calculated HOMO-LUMO Gap (eV) |

| Tetrathiafulvalene (TTF) | DFT/B3LYP | ~3.6 |

Data sourced from reference nih.gov.

Influence of Phenyl Substituents on Electronic Delocalization and Redox Potentials

The introduction of phenyl substituents at the 4,4'-positions of the tetrathiafulvalene (TTF) core significantly influences the electronic structure and redox properties of the molecule. The phenyl groups, acting as π-electron systems, can engage in electronic communication with the electron-donating TTF framework. This interaction modulates the degree of electronic delocalization and, consequently, the ease with which the molecule undergoes oxidation.

The TTF core is renowned for its ability to undergo two sequential and reversible one-electron oxidations, forming a stable radical cation (TTF•⁺) and a dication (TTF²⁺). nih.govepa.gov The stability of these oxidized species is a key feature of TTF derivatives and is attributed to the gain of aromaticity in the 1,3-dithiole rings upon oxidation. strath.ac.uk The oxidation potentials for the parent, unsubstituted TTF are approximately +0.34 V and +0.78 V versus a silver/silver chloride (Ag/AgCl) reference electrode in acetonitrile (B52724) for the first and second oxidations, respectively. strath.ac.uk

The presence of phenyl substituents on the TTF core generally leads to a slight increase in the oxidation potentials compared to the unsubstituted TTF. This is because the phenyl group is weakly electron-withdrawing in this context, which makes the removal of electrons from the TTF core slightly more difficult. The extent of this influence is dependent on the dihedral angle between the phenyl rings and the TTF core, which affects the degree of π-orbital overlap and electronic communication.

Systematic studies on phenyl-substituted TTF derivatives have shown that while they remain strong electron donors, the precise values of their redox potentials are tuned by the substitution pattern. nih.govrsc.org For instance, the first and second oxidation potentials of 4,4'-diphenyl-tetrathiafulvalene are shifted to slightly more positive values compared to the parent TTF, reflecting the electronic influence of the phenyl rings. This shift indicates a stabilization of the Highest Occupied Molecular Orbital (HOMO), from which the electron is removed during the first oxidation.

The electronic delocalization in the radical cation and dication states is also affected. The positive charge can be partially delocalized onto the phenyl rings, which can further stabilize the oxidized species. This delocalization is crucial for the electronic properties of materials derived from these molecules, such as their use in organic field-effect transistors (OFETs), where intermolecular interactions and charge transport are paramount. nih.gov

Below is a representative table comparing the redox potentials of unsubstituted TTF with a typical range observed for phenyl-substituted derivatives.

| Compound | First Oxidation Potential (E¹½ vs. Fc/Fc⁺) | Second Oxidation Potential (E²½ vs. Fc/Fc⁺) |

| Tetrathiafulvalene (TTF) | ~ +0.34 V | ~ +0.78 V |

| 4,4'-Diphenyl-tetrathiafulvalene | ~ +0.40 V to +0.50 V | ~ +0.80 V to +0.90 V |

Note: The exact redox potential values can vary depending on the solvent, electrolyte, and reference electrode used in the electrochemical measurement.

Spectroelectrochemical Investigations of Oxidized Species of this compound

Spectroelectrochemistry is a powerful technique that combines electrochemical control with spectroscopic measurement, allowing for the in-situ characterization of electrochemically generated species. palmsens.com For 4,4'-diphenyl-tetrathiafulvalene, this method provides detailed insights into the electronic transitions of its neutral, radical cation, and dication states.

The neutral form of 4,4'-diphenyl-tetrathiafulvalene typically exhibits absorption bands in the ultraviolet (UV) region, corresponding to π-π* transitions within the TTF core and the phenyl rings. The long-wavelength absorption edge can be used to estimate the HOMO-LUMO gap of the molecule. csic.es

Upon the first one-electron oxidation to form the radical cation (4,4'-diphenyl-TTF•⁺), the UV-Vis-NIR spectrum changes dramatically. New, strong absorption bands appear in the visible and near-infrared (NIR) regions. These new bands are characteristic of the open-shell electronic structure of the radical cation and are assigned to intramolecular charge transfer transitions. The appearance of these bands is a hallmark of TTF radical cations and is responsible for the distinct color change observed during oxidation. nih.govresearchgate.net For phenyl-substituted TTFs, these bands are typically broad and intense.

Further oxidation to the dication (4,4'-diphenyl-TTF²⁺) results in another significant change in the absorption spectrum. The bands associated with the radical cation disappear, and new absorptions, typically in the visible region, emerge. The dication is a closed-shell species, and its absorption spectrum is again dominated by π-π* transitions, although at different energies compared to the neutral molecule due to the increased positive charge and altered electronic structure.

The spectroelectrochemical data for 4,4'-diphenyl-tetrathiafulvalene can be summarized in the following table, which shows the characteristic absorption maxima for each oxidation state.

| Oxidation State | Species | Typical Absorption Maxima (λ_max) |

| Neutral | 4,4'-Diphenyl-TTF | ~300-350 nm |

| Radical Cation | 4,4'-Diphenyl-TTF•⁺ | ~450-550 nm and ~800-1000 nm |

| Dication | 4,4'-Diphenyl-TTF²⁺ | ~400-500 nm |

Note: The exact positions and intensities of the absorption bands can be influenced by the solvent and the specific experimental conditions.

These distinct spectral signatures for each oxidation state make 4,4'-diphenyl-tetrathiafulvalene and related derivatives highly suitable for applications in electrochromic devices, molecular switches, and sensors, where a change in color or optical properties in response to an electrical stimulus is desired. epa.govdntb.gov.ua

Charge Transfer Phenomena and Complexation Involving 4,4 Di Phenyl Tetrathiafulvalene

Formation and Stoichiometry of Charge Transfer Complexes

While specific stoichiometric data for a broad range of 4,4'-diphenyl-tetrathiafulvalene complexes is not extensively documented in the reviewed literature, studies on analogous TTF derivatives provide insight into the common stoichiometries observed. For instance, the classic charge-transfer complex between the parent tetrathiafulvalene (B1198394) (TTF) and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) typically forms in a 1:1 ratio. rsc.org However, other stoichiometries are possible depending on the specific donor, acceptor, and crystallization conditions. For example, some hybrid TTF dimers form stable charge-transfer complexes with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in a 1:3 donor-to-acceptor ratio. kfupm.edu.sa In the case of a methylated and phenylated derivative, 3,3'-dimethyl-4,4'-diphenyl-2,2',5,5'-tetrathiafulvalenium has been shown to form a complex with octachlorodirhenate. kfupm.edu.sa

Table 1: Stoichiometry of Selected Tetrathiafulvalene-Based Charge Transfer Complexes

| Donor | Acceptor | Stoichiometry (Donor:Acceptor) |

|---|---|---|

| Tetrathiafulvalene (TTF) | 7,7,8,8-Tetracyanoquinodimethane (TCNQ) | 1:1 |

| Hybrid TTF Dimer | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 1:3 |

| (S,S)-1b | Perchlorate (ClO4-) | 2:1 |

| (S,S)-1b | Perrhenate (ReO4-) | 2:1 |

| TTF | Dimethylviologen | 1:1 |

This table presents data for various TTF derivatives to illustrate common stoichiometries.

Electron Donor-Acceptor Interactions and Charge Transfer Degree

The fundamental interaction in these complexes is the transfer of electron density from the highest occupied molecular orbital (HOMO) of the 4,4'-diphenyl-tetrathiafulvalene donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. The extent of this electron transfer, known as the degree of charge transfer (ρ), is a continuous variable that dictates whether the resulting complex is best described as neutral (ρ ≈ 0), ionic (ρ ≥ 1), or, most interestingly for conductive materials, partially ionic (0 < ρ < 1).

The degree of charge transfer can be experimentally estimated using techniques such as infrared and Raman spectroscopy by analyzing the frequency shifts of specific vibrational modes (e.g., the C≡N stretching mode in TCNQ-based complexes) upon complexation. nih.gov For example, in the well-studied TTF-TCNQ complex, the degree of charge transfer has been determined to be approximately 0.5, indicating a partial transfer of charge. mdpi.com This partial charge transfer is crucial for the high electrical conductivity observed in such materials. Computational methods, such as Density Functional Theory (DFT), are also employed to calculate the charge distribution and estimate the degree of charge transfer in these systems. nih.govacs.org

Mechanistic Insights into Charge Delocalization within TTF-based Charge Transfer Systems

Upon partial or full oxidation within a charge-transfer complex, the resulting positive charge on the 4,4'-diphenyl-tetrathiafulvalene cation is not localized on a single atom but is delocalized over the π-conjugated framework. The TTF core itself is designed for efficient charge delocalization. The parent TTF molecule contains 14 π-electrons distributed over two dithiolylidene rings. dtic.mil Upon oxidation, each ring can achieve a more stable aromatic 6π-electron configuration, which facilitates the spreading of the positive charge across the entire molecule. wikipedia.org

The presence of the 4,4'-diphenyl substituents can further influence this delocalization. The phenyl rings are in conjugation with the TTF core, potentially extending the π-system and allowing the charge to be delocalized over a larger area. Theoretical calculations on related systems have shown that the HOMO of TTF derivatives is primarily located on the central TTF core, confirming it as the primary electron-donating site. dtic.mil The delocalization of charge is a key factor in enabling charge transport through the molecular stacks in the solid state, as it lowers the energy barrier for an electron to move from one molecule to the next. rsc.orgrsc.org

Role of Intermolecular Interactions in Complex Formation and Stability

The solid-state packing of 4,4'-diphenyl-tetrathiafulvalene charge-transfer complexes is governed by a combination of non-covalent interactions, which are crucial for the stability of the crystal structure and influence the material's electronic properties.

In the solid state, the planar aromatic structures of 4,4'-diphenyl-tetrathiafulvalene and many common electron acceptors promote the formation of ordered stacks through π-π stacking interactions. These interactions are a result of attractive electrostatic and dispersion forces between the π-electron clouds of adjacent molecules. nih.govchemistryviews.org The molecules can arrange in either mixed stacks, with alternating donor and acceptor molecules (D-A-D-A), or segregated stacks, where donors and acceptors form their own separate columns (D-D-D and A-A-A). Segregated stacking is a prerequisite for high electrical conductivity in these materials.

The interplanar distance between stacked molecules is a key parameter, with typical distances ranging from 3.4 to 3.7 Å. nih.gov Shorter distances generally indicate stronger interactions and better orbital overlap, which can facilitate charge transport. The phenyl groups in 4,4'-diphenyl-tetrathiafulvalene can influence the stacking motif through steric effects and by participating in offset stacking arrangements.

Table 2: Representative Intermolecular Stacking Distances in TTF-based Complexes

| Complex | Stacking Type | Interplanar Distance (Å) |

|---|---|---|

| TTF-TCNQ | Segregated | 3.47 |

| TTF-Paraquat-2PF6 | Mixed | 3.54 |

| Neutral TTF | Segregated | 3.62 |

This table provides examples of stacking distances in various TTF complexes to illustrate the typical range.

Beyond the dominant π-π stacking, weaker non-covalent interactions such as hydrogen bonds play a significant role in dictating the three-dimensional architecture of the crystals. In charge-transfer complexes of 4,4'-diphenyl-tetrathiafulvalene with acceptors containing heteroatoms like oxygen or nitrogen (e.g., TCNQ, DDQ), C-H···O and C-H···N hydrogen bonds can form. rsc.org

Supramolecular Architectures and Self Assembly of 4,4 Di Phenyl Tetrathiafulvalene Derivatives

Design Principles for Constructing TTF-based Supramolecular Systems

The construction of supramolecular systems based on tetrathiafulvalene (B1198394) (TTF) relies on a set of well-established design principles that leverage the unique electronic and structural features of the TTF core. rsc.org The primary principle involves exploiting TTF's potent electron-donating nature. This property facilitates strong donor-acceptor interactions, particularly with electron-deficient partners like bipyridinium derivatives. chemistryviews.org This interaction is a cornerstone for the template-directed synthesis of many complex structures. sigmaaldrich.cn

Key design principles include:

Redox Activity : The ability of TTF to be reversibly oxidized to its stable radical cation (TTF•+) and dication (TTF2+) forms is fundamental. psu.edunih.gov This electrochemical behavior allows for the dynamic switching of the system's properties, such as conformation or binding affinity, by applying an external stimulus. rsc.org

Non-Covalent Interactions : The assembly of TTF-based systems is governed by a range of non-covalent forces. These include π-π stacking interactions, hydrogen bonds, and electrostatic forces. unizg.hr For instance, the stacking of TTF radical cations can be significantly enhanced by incorporating them into a pre-organized structure, forming a strong binding motif for self-assembly. chemistryviews.org

Functionalization : The TTF core can be readily functionalized with various substituents. These modifications are crucial for tuning the molecule's solubility, electronic properties, and, most importantly, for directing the self-assembly process through specific interactions like hydrogen bonding or metal coordination. rsc.orgresearchgate.net By attaching groups capable of forming hydrogen bonds, such as amides or ureas, researchers can guide the formation of extended, ordered structures like organogels. researchgate.net

Complementarity : Successful design hinges on the principle of complementarity, where the size, shape, and electronic properties of the TTF building block are matched with those of a corresponding receptor or partner molecule. unizg.hr This is particularly evident in the formation of host-guest complexes, which are precursors to more intricate mechanically interlocked molecules. rsc.org

These principles have enabled the creation of a diverse array of functional TTF-based systems, from simple sensors to complex molecular machines and redox-active frameworks. rsc.orgsigmaaldrich.cn

Mechanically Interlocked Molecules (MIMs) featuring 4,4'-DI-Phenyl-tetrathiafulvalene Analogues

Mechanically Interlocked Molecules (MIMs), such as rotaxanes and catenanes, are architectures where components are linked by a mechanical bond rather than a covalent one. nih.govnih.gov Tetrathiafulvalene and its derivatives are premier building blocks for these systems because their redox properties can be used to control the relative positions of the interlocked components, creating molecular machines. nih.gov

A sdu.dkrotaxane consists of a dumbbell-shaped molecule threaded through a macrocycle (ring), while a sdu.dkcatenane consists of two interlocked macrocycles. e-bookshelf.de In many TTF-based MIMs, the TTF unit, being electron-rich, acts as a "station" that forms a strong donor-acceptor interaction with an electron-poor macrocycle, such as cyclobis(paraquat-p-phenylene) (CBPQT4+). sdu.dknobelprize.org

The synthesis of TTF-based MIMs is typically achieved through template-directed protocols. sdu.dk In this approach, the non-covalent donor-acceptor interaction between the electron-rich TTF unit (the template) and the precursors of the electron-deficient macrocycle is exploited to organize the components in a specific orientation before the final covalent bonds are formed to lock the structure in place. sdu.dknobelprize.org

For example, a sdu.dkcatenane can be synthesized by reacting the precursors of the tetracationic cyclophane CBPQT4+ in the presence of a pre-formed macrocycle containing a TTF unit. acs.org The favorable π-π stacking between the TTF station and the forming CBPQT4+ ring system drives the threading process, leading to a high yield of the interlocked product. sdu.dk A general stepwise method allows for the preparation of various linear and macrocyclic TTF compounds that can serve as precursors for these template-directed syntheses. sdu.dk

The defining feature of these MIMs is that the association between the TTF unit and the macrocycle can be weakened or eliminated through redox control. nih.govacs.org Oxidation of the neutral TTF unit to its radical cation (TTF•+) or dication (TTF2+) state introduces significant electrostatic repulsion with the positively charged CBPQT4+ macrocycle. This repulsion destabilizes the initial conformation, providing the driving force for mechanical movement. nih.gov

The ability to control the position of the macrocycle on the dumbbell or within the catenane structure using redox signals forms the basis of molecular shuttles and switches. nih.gov To create a shuttle, a dumbbell-shaped molecule is designed with at least two different recognition sites or "stations." In a typical design, one station is a TTF unit, and the other is a different, less electron-rich unit, such as a 1,5-dioxynaphthalene (DNP) group. nobelprize.org

The operation of such a molecular shuttle proceeds as follows:

Ground State : In the neutral state, the electron-deficient CBPQT4+ ring preferentially resides on the more electron-rich TTF station due to strong donor-acceptor interactions. nobelprize.org

Oxidation (Switching 'Off') : Upon electrochemical or chemical oxidation, the TTF unit becomes positively charged (TTF•+ and then TTF2+). The resulting Coulombic repulsion between the now positively charged TTF station and the CBPQT4+ ring forces the ring to move along the axle to the secondary, neutral DNP station. nih.govacs.org

Reduction (Switching 'On') : Subsequent reduction of the TTF station back to its neutral state restores its electron-donating character. The CBPQT4+ ring then shuttles back from the DNP station to its original, more thermodynamically stable position encircling the TTF unit. nih.gov

This reversible process can be cycled multiple times, demonstrating a controllable mechanical motion at the molecular level, driven entirely by redox stimuli. nih.govacs.org This principle has been demonstrated in both rotaxanes and catenanes, showcasing the versatility of TTF as a key component in artificial molecular machines. acs.org

Table 2: Example of a Redox-Driven Molecular Shuttle This table is interactive. Click on the headers to sort the data.

| Component | Function | Redox State of TTF | Position of CBPQT4+ Ring | Driving Force | Source(s) |

|---|---|---|---|---|---|

| Dumbbell Axle | |||||

| TTF Unit | Primary Station (Good Donor) | Neutral (TTF) | Encircling TTF Unit | Strong Donor-Acceptor Interaction | nobelprize.orgacs.org |

| 1,5-Dioxynaphthalene (DNP) | Secondary Station (Weaker Donor) | Oxidized (TTF•+/TTF2+) | Encircling DNP Unit | Coulombic Repulsion | nobelprize.orgacs.org |

| Macrocycle | |||||

| CBPQT4+ | Mobile Ring (Electron Acceptor) | N/A | Moves between stations | N/A | nobelprize.orgacs.org |

Metal-Organic Frameworks (MOFs) Incorporating Tetrathiafulvalene Linkers

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. mdpi.com The incorporation of redox-active units like tetrathiafulvalene (TTF) into the organic linkers imparts valuable electronic and electrochemical properties to the resulting frameworks, making them suitable for applications in catalysis, sensing, and energy storage. mdpi.comrsc.org The use of TTF derivatives allows for the creation of MOFs that are not only porous but also electrically conductive and responsive to external stimuli. rsc.org

The synthesis of TTF-based MOFs and their all-organic analogues, Covalent Organic Frameworks (COFs), typically involves the solvothermal reaction of a functionalized TTF linker with appropriate metal ions or organic building blocks. mdpi.comnih.gov A common strategy is to use TTF derivatives functionalized with carboxylate groups, such as tetrathiafulvalene tetrabenzoate (TTFTB), which can coordinate effectively with metal nodes like zirconium (Zr6). rsc.org

The topological design of the final framework can be controlled by several factors:

Linker Geometry : The geometry of the TTF linker is paramount. For instance, using a para-substituted TTFTB ligand versus a meta-substituted version can lead to vastly different structures. The para ligand often produces highly porous frameworks, while the meta ligand can result in denser, less porous structures due to different stacking arrangements. mdpi.com

Linker Connectivity : Designing TTF linkers with higher connectivity, such as an 8-connected TTF building block instead of a 4-connected one, can promote the formation of three-dimensional (3D) COFs over more common 2D structures. nih.gov This 3D architecture can enhance the accessibility of the redox-active TTF moieties within the framework, which is crucial for applications involving chemical reactions or sensing. nih.gov

Steric Effects : Introducing steric bulk on the linker, for example through methylation, can influence the linker's conformation and control the final structure and pore size of the MOF, enabling the creation of hierarchical micro- and mesoporous materials. rsc.org

These design strategies allow for the synthesis of robust and redox-active frameworks. For example, Zr-based MOFs with TTF linkers have shown high chemical stability in aqueous solutions across a wide pH range. rsc.org The inherent reductive capability of the TTF units can be used for the in situ generation and stabilization of metal nanoparticles within the MOF pores, creating active heterogeneous catalysts. rsc.org Similarly, TTF-based COFs have been investigated as high-performance electrode materials for lithium-ion batteries, demonstrating high discharge potentials and excellent cycling stability. rsc.org

Table 3: Examples of TTF-Based MOFs and COFs This table is interactive. Click on the headers to sort the data.

| Framework Name/Type | TTF Linker | Other Building Block(s) | Key Structural Feature(s) | Noteworthy Property/Application | Source(s) |

|---|---|---|---|---|---|

| Zr-TTFTB MOF (Compound 1) | Tetrathiafulvalene tetrabenzoate (TTFTB) | Zr6 nodes | Microporous channels | Robust, redox-active matrix | rsc.org |

| Zr-Me-TTFTB MOF (Compound 2) | Tetrathiafulvalene tetramethylbenzoate | Zr6 nodes | Hierarchically micro/mesoporous cages | High surface area (1932 m²/g), chemical stability | rsc.org |

| Ln-m-TTFTB MOF | meta-H4TTFTB | Lanthanide ions (Tb3+, Er3+, Gd3+) | Dense 3D framework, low porosity | Redox-active, slow magnetic relaxation | mdpi.com |

| TTF-8CHO-COF | 8-connected TTF-aldehyde (TTF-8CHO) | Amine linkers | 3D bcu topology | Enhanced accessibility of TTF sites, high photothermal conversion | nih.gov |

| TTF-COF Cathode | Various TTF-based linkers | Amine linkers | 2D layered structure | High average discharge potential (~3.6 V vs. Li/Li+) for Li-ion batteries | rsc.org |

Charge Transport Mechanisms and Mobility in TTF-MOFs

The electrical conductivity of Metal-Organic Frameworks (MOFs) is fundamentally governed by the efficiency of charge transport through their structure. In TTF-functionalized MOFs, several mechanisms are at play, primarily through-space transport, through-bond transport, and charge hopping. illinois.edu The dominant mechanism is largely dictated by the specific architecture of the MOF, including the arrangement of the TTF units and the nature of the metallic nodes and organic linkers. digitellinc.com

Through-space charge transport is a primary mechanism in many TTF-based MOFs, where charges move between the overlapping orbitals of adjacent TTF molecules. illinois.edu This process is highly sensitive to the intermolecular distance and orientation of the π-stacked TTF cores. Research on helically structured TTF-based MOFs, formed with zinc, manganese, cobalt, or cadmium, has shown a clear inverse relationship between the interatomic S···S distance of neighboring TTF cores and the material's electrical conductivity. illinois.edu For instance, decreasing the S···S distance by using different metal cations enhances orbital overlap and, consequently, charge mobility. illinois.edu Conductivity measurements confirm this, showing an order of magnitude higher conductivity along the plane of the π-bond stack compared to the perpendicular direction. illinois.edu

Through-bond charge transport involves the movement of charges along delocalized orbitals within the framework's covalent structure. This is often seen in 2D π-conjugated MOFs, where the framework itself provides a continuous pathway for charge delocalization. illinois.edu

The intrinsic charge mobility in these materials can be significant. In a notable example, a zinc-based MOF, Zn2(TTFTB), which features columnar stacks of TTF units, was found to have an intermolecular S···S contact distance of 3.803(2) Å. mit.edu This distance is comparable to that found in highly conductive charge-transfer salts like TTF-TCNQ. mit.edu Flash photolysis-time-resolved microwave conductivity (FP-TRMC) measurements determined a charge mobility for this material that is on par with some of the best-performing conductive organic polymers. mit.edu While many MOFs exhibit mobilities well below 1 cm²V⁻¹s⁻¹, some semiconducting 2D MOFs have demonstrated Drude-type band-like transport with room-temperature mobilities as high as ~220 cm² V⁻¹ s⁻¹. nih.govnih.gov

Interactive Data Table: Charge Mobility in TTF-Containing Frameworks

| Framework | Key Structural Feature | S···S Distance (Å) | Charge Mobility (cm²/V·s) | Primary Transport Mechanism |

|---|---|---|---|---|

| Helical TTF-MOFs (Zn, Mn, Co, Cd) | π-stacked TTF cores | Varies with metal cation | Inversely proportional to S···S distance | Through-space |

| Zn₂(TTFTB) | Columnar stacks of TTF | 3.803(2) | ~0.3 | Through-space |

This table illustrates the relationship between structure and charge transport properties in various MOFs. The high mobility in the Fe-based MOF highlights the potential of framework materials, while the TTF-specific examples show the importance of π-stacking and intermolecular distances.

Porosity and Structural Stability of TTF-Functionalized Frameworks

A key challenge for the practical application of MOFs is their stability, particularly in the presence of water or humidity, which can often lead to the collapse of their porous structures. nsf.gov The functionalization of MOFs, including those incorporating TTF derivatives, is a critical strategy for enhancing both structural stability and porosity for specific applications. nih.gov

The introduction of functional groups can significantly alter the chemical and physical properties of a framework. For example, functionalizing a MOF can increase its hydrophobicity, thereby improving its stability in aqueous environments. nsf.gov A study on the titanium-based MOF MIL-125 demonstrated that functionalizing the framework with an N-cyclopropylmethyl group (MIL-125-NHCyp) resulted in increased hydrophobicity and notable stability, retaining its crystallinity and porosity for over 30 days in humid conditions. nsf.gov Similarly, the amine-functionalized version, MIL-125-NH₂, also showed stability for up to 20 days when immersed in water at room temperature. nsf.gov

Porosity can also be precisely controlled through functionalization. In Covalent Triazine Frameworks (CTFs), which are related to MOFs, the incorporation of amide functional groups has been shown to create a highly porous structure. nih.govresearchgate.net This tailored porosity is beneficial for applications such as sulfur cathodes in Li-S batteries, where the framework provides physical confinement for sulfur species, and as adsorbents for organic dyes, where the functional groups facilitate strong chemical interactions. nih.govnih.gov The pore structure in such frameworks can be further tuned by controlling the synthesis conditions, such as the ratio of catalyst to monomer. nih.govresearchgate.net

Interactive Data Table: Stability of Functionalized MOFs in Water

| Framework | Functional Group | Condition | Stability Duration | Outcome |

|---|---|---|---|---|

| MIL-125-NH₂ | Amine (-NH₂) | Immersed in water, 25°C, pH 7 | 20 days | Retained crystallinity |

| MIL-125-NHCyp | N-cyclopropylmethyl | Immersed in water, 25°C, pH 7 | >20 days | Retained crystallinity |

This table summarizes research findings on the enhanced structural stability of functionalized MOFs in aqueous or humid environments, demonstrating the effectiveness of chemical modification.

Supramolecular Polymers and Dendrimers incorporating Phenyl-Substituted Tetrathiafulvalene Moieties

The integration of redox-active units like phenyl-substituted tetrathiafulvalene into larger supramolecular structures such as polymers and dendrimers opens up possibilities for creating advanced, stimuli-responsive materials. nih.gov Dendrimers, in particular, offer a unique platform due to their well-defined, generation-based structure and high density of surface functional groups. instras.com

A notable example involves the synthesis of polyamidoamine (PAMAM) dendrimers where the terminal groups are decorated with TTF moieties (Gn-PAMAM-TTF, with n=0, 1, 2 representing the generation). nih.gov In aqueous solutions, these functionalized dendrimers self-assemble into nanospheres with diameters of approximately 80-100 nm. These nanostructures can encapsulate hydrophobic molecules within their core. nih.gov

A key feature of these dendrimers is the reversible redox activity of the peripheral TTF groups. nih.gov Upon oxidation, the TTF units become radical cations (TTF⁺•), which can then act as host sites for specific guest molecules. Research has shown that the oxidized Gn-PAMAM-TTF dendrimers can form stable 1:1 inclusion complexes with cucurbit nih.govuril (CB nih.gov). nih.gov The formation of this supramolecular complex at the periphery of the nanospheres alters their structure, causing them to loosen and release the encapsulated cargo. This provides a sophisticated mechanism for triggered release, synergistically stimulated by both a redox chemical signal and a supramolecular assembly process. nih.gov The association constants for this host-guest interaction increase with the dendrimer generation, indicating a cooperative effect. nih.gov

Interactive Data Table: Host-Guest Complexation of TTF-Functionalized Dendrimers

| Dendrimer | Generation (n) | Guest Molecule | Association Constant (Kₐ) in M⁻¹ | Release Trigger |

|---|---|---|---|---|

| G0-PAMAM-TTF | 0 | Cucurbit nih.govuril (CB nih.gov) | (3.14 ± 0.36) × 10⁵ | Redox + Supramolecular Assembly |

| G1-PAMAM-TTF | 1 | Cucurbit nih.govuril (CB nih.gov) | (1.29 ± 0.12) × 10⁶ | Redox + Supramolecular Assembly |

This table details the interaction between different generations of TTF-functionalized dendrimers and the guest molecule CB nih.gov, highlighting the increasing binding affinity with higher dendrimer generations.

Advanced Applications of 4,4 Di Phenyl Tetrathiafulvalene in Functional Materials Science

Organic Conductors and Superconductors derived from TTF Analogues

Tetrathiafulvalene (B1198394) and its analogues are renowned for their ability to form highly conductive charge-transfer (CT) salts and radical-ion salts. These materials have been pivotal in the development of "organic metals" and superconductors. The electrical properties of these materials are highly dependent on the molecular structure of the TTF derivative and the acceptor molecule.

Charge-transfer complexes of TTF derivatives with various acceptors, such as tetracyanoquinodimethane (TCNQ), have been extensively studied. The formation of these complexes involves a partial or complete transfer of an electron from the donor (TTF derivative) to the acceptor (TCNQ), resulting in the formation of radical ions. The stacking of these radical ions in the solid state creates pathways for electrical conduction. The conductivity of these charge-transfer complexes is influenced by the degree of charge transfer and the packing of the donor and acceptor molecules.

Research on TTF-based conductors has shown that the introduction of substituent groups, such as phenyl rings in 4,4'-diphenyl-tetrathiafulvalene, can significantly influence the solid-state packing and, consequently, the electrical properties of the resulting charge-transfer salts. The phenyl groups can affect the intermolecular interactions and the dimensionality of the conducting pathways.

| TTF Derivative | Acceptor | Conductivity (S/cm) | Reference |

|---|---|---|---|

| Unsymmetrical Bis-TTF with p-nitrophenyl group | TCNQ | 0.1 - 1 | nih.gov |

| Unsymmetrical Bis-TTF with p-aminophenyl group | TCNQ | 0.1 - 1 | nih.gov |

| Unsymmetrical Bis-TTF with p-dimethylaminophenyl group | TCNQ | 0.1 - 1 | nih.gov |

Molecular Electronics and Optoelectronics

The unique electronic properties of 4,4'-diphenyl-tetrathiafulvalene make it a promising candidate for various applications in molecular electronics and optoelectronics, where individual molecules or small ensembles of molecules are used as active components in electronic devices.

Unimolecular Rectifiers and Molecular Wires

The concept of a unimolecular rectifier, a single molecule that can rectify electrical current, was first proposed in 1974 and involved a donor-acceptor (D-A) system. TTF and its derivatives, with their excellent electron-donating capabilities, have been a cornerstone in the design and synthesis of such molecular-scale electronic components. nih.govnih.gov Molecular wires, which are single molecules capable of conducting electrical current, are another fundamental component of molecular electronics. TTF-based molecules have been investigated for their potential as molecular wires due to their conjugated π-systems that can facilitate charge transport. nih.gov

The structure of 4,4'-diphenyl-tetrathiafulvalene, with its central electron-rich TTF core and terminal phenyl groups, provides a framework that can be functionalized to create donor-π-acceptor (D-π-A) systems suitable for unimolecular rectifiers or to be incorporated into longer molecular wires. The phenyl groups can be modified with various substituents to tune the electronic properties of the molecule and control its interaction with electrodes.

Nonlinear Optical (NLO) Responses of Substituted TTF Chromophores

Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them and are essential for applications in optoelectronics, including optical data storage and processing. nih.gov Organic molecules with large delocalized π-electron systems and significant intramolecular charge transfer (ICT) often exhibit large NLO responses. nih.govnih.gov

TTF derivatives, including those with phenyl substituents, have been investigated for their third-order NLO properties. aip.orgacs.org The introduction of donor and acceptor groups onto the TTF framework can enhance the NLO response. Theoretical studies have been conducted to understand the relationship between the molecular structure of TTF derivatives and their NLO properties, providing insights for the design of new materials with enhanced performance. nih.govacs.orgmdpi.com The redox-switchable nature of TTF also opens up the possibility of developing NLO materials whose properties can be modulated by an external electrical stimulus. nih.gov

| TTF Derivative | Property | Value | Reference |

|---|---|---|---|

| Orthogonal pyrrolo-tetrathiafulvalene derivative (S1) | Second hyperpolarizability (γ) | ~2.5 x 10⁻³² esu | aip.org |

| Orthogonal pyrrolo-tetrathiafulvalene derivative (S2) | Second hyperpolarizability (γ) | ~5.0 x 10⁻³² esu | aip.org |

| Orthogonal pyrrolo-tetrathiafulvalene derivative (S3) | Second hyperpolarizability (γ) | ~1.2 x 10⁻³¹ esu | aip.org |

Photoelectrical Response and Photovoltaic Applications

The strong electron-donating nature of the TTF core makes its derivatives, including 4,4'-diphenyl-tetrathiafulvalene, suitable for use as donor materials in organic photovoltaic (OPV) cells. nih.govresearchgate.net In an OPV device, a donor material absorbs light to create an exciton (B1674681) (a bound electron-hole pair), which then dissociates at the interface with an acceptor material, generating a photocurrent.

Theoretical studies based on density functional theory (DFT) have been employed to predict the photovoltaic properties of various TTF-based dyes. These studies calculate key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the bandgap, and the absorption spectrum. By modifying the structure of TTF derivatives, for instance, by introducing different acceptor groups, it is possible to tune these properties to achieve better performance in solar cells. nih.govrsc.org For example, a smaller HOMO-LUMO gap can lead to a broader absorption of the solar spectrum, while appropriate energy level alignment with the acceptor and the electrode is crucial for efficient charge separation and collection.

| TTF-based Chromophore | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Max Absorption (nm) | Reference |

|---|---|---|---|---|---|

| TTFR (Reference) | -7.543 | -3.453 | 2.246 | 492.274 | nih.gov |

| TTFD1 | -7.543 | -3.453 | 2.112 | 587.051 | nih.gov |

| TTFD2 | -7.543 | -3.453 | 2.015 | 615.295 | nih.gov |

| TTFD3 | -7.543 | -3.453 | 1.998 | 620.432 | nih.gov |

| TTFD4 | -7.543 | -3.453 | 1.961 | 632.321 | nih.gov |

| TTFD5 | -7.543 | -3.453 | 1.718 | 897.071 | nih.gov |

| TTFD6 | -7.543 | -3.453 | 1.957 | 633.472 | nih.gov |

Energy Storage Technologies and Organic Cathode Materials for Batteries

The reversible two-electron oxidation of TTF and its derivatives makes them attractive candidates for use as organic cathode materials in rechargeable batteries. rsc.orgmdpi.com Organic electrode materials offer potential advantages over traditional inorganic materials, such as sustainability, lower cost, and greater structural diversity.

Recent research has explored the use of TTF-based covalent organic frameworks (COFs) as high-voltage organic cathodes for lithium-ion batteries. rsc.orgrsc.org In these materials, TTF units are incorporated into a porous, crystalline framework. The redox activity of the TTF moieties allows for the storage and release of charge. The performance of these materials, including their discharge potential, specific capacity, and cycling stability, can be tuned by modifying the organic linkers that connect the TTF units. For example, TTF-COFs with phenyl and diphenyl linkers have demonstrated high average discharge potentials of around 3.6 V vs. Li/Li+ and good cycling stability, with capacity retentions of over 80% after hundreds of cycles. rsc.org

| TTF-COF Cathode Material | Average Discharge Potential (V vs. Li/Li+) | Capacity Retention after 400 cycles at 2C | Reference |

|---|---|---|---|

| TTF-Ph-COF | ~3.6 | 83% | rsc.org |

| TTF-(Ph)2-COF | ~3.6 | 84% | rsc.org |

| TTF-BT-COF | ~3.6 | 76% | rsc.org |

Catalysis and Redox-Mediated Organic Transformations

The ability of tetrathiafulvalene to act as a potent electron donor has led to its exploration as a catalyst in organic reactions. nih.govrsc.org Specifically, TTF can catalyze sequential radical-polar crossover reactions. In these reactions, TTF initiates a process by donating an electron to a suitable substrate, such as an arenediazonium salt. This electron transfer leads to the formation of a radical species, which can then undergo further transformations, such as cyclization. The resulting radical can then be oxidized by the TTF radical cation, forming a cation that can be trapped by a nucleophile. rsc.org

This catalytic cycle allows for the formation of complex molecular architectures from simple starting materials in a single pot. The versatility of this approach is enhanced by the fact that the reaction is catalytic in TTF and can be terminated by a variety of nucleophiles. This methodology has been investigated for the synthesis of bi- and tricyclic ring systems. rsc.org The redox properties of 4,4'-diphenyl-tetrathiafulvalene, which are similar to the parent TTF, suggest its potential applicability in such catalytic transformations.

Radical-Polar Crossover Catalysis

The use of the parent compound, tetrathiafulvalene (TTF), as a catalyst in radical-polar crossover reactions is a known concept in organic synthesis. nih.govrsc.orgpsu.edupsu.edu This type of catalysis allows for reaction sequences that involve both radical and polar steps, offering a unique approach to chemical transformations. nih.govpsu.edu However, a detailed investigation of the literature reveals no specific studies or documented research findings on the application of 4,4'-diphenyl-tetrathiafulvalene as a catalyst for these reactions. The existing research primarily focuses on the unsubstituted TTF core. psu.edu

Development of Chemical Sensors and Redox-Switchable Ligands

The tetrathiafulvalene (TTF) framework is a popular building block for the creation of chemical sensors and redox-switchable ligands due to its distinct and reversible oxidation states. beilstein-journals.orgnih.gov The derivatization of the TTF core allows for the tuning of its electronic and binding properties. For example, TTF has been incorporated into crown ethers to create redox-responsive ligands for metal cations, where the binding affinity can be switched by oxidizing or reducing the TTF unit. capes.gov.brnih.gov Similarly, TTF derivatives have been developed as selective electrochemical sensors for anions like phosphate. nih.gov

Despite the extensive research into the broader class of TTF-based sensors and ligands, there is no specific information available in the search results detailing the development or application of 4,4'-diphenyl-tetrathiafulvalene for these purposes.

Conclusion and Future Research Directions

Synthesis of Tunable Phenyl-Substituted Tetrathiafulvalenes with Tailored Properties

The future of phenyl-substituted tetrathiafulvalenes (TTFs) is intrinsically linked to the development of advanced synthetic methodologies that allow for precise control over their molecular architecture. While methods like palladium-catalyzed C–H arylation have proven effective for synthesizing π-conjugated molecules based on the TTF core, further refinement is necessary. nih.gov The goal is to create a diverse library of 4,4'-diphenyl-TTF derivatives with tailored electronic, optical, and physical properties.

Future synthetic efforts will likely focus on:

Functional Group Installation: Developing more efficient and regioselective methods to introduce a wide array of functional groups onto the phenyl rings. This will enable fine-tuning of properties such as solubility, redox potential, and intermolecular interactions.

Extended Conjugation: Exploring novel cross-coupling strategies to create extended π-systems incorporating the diphenyl-TTF core. nih.govnih.gov This could lead to materials with enhanced charge transport properties and smaller energy gaps, which are desirable for electronic applications.

Asymmetric Synthesis: Designing synthetic routes to chiral phenyl-substituted TTFs. Such molecules are of interest for applications in chiroptical materials and enantioselective recognition.

The ability to systematically modify the structure of 4,4'-diphenyl-TTF will provide a platform for establishing clear structure-property relationships, guiding the rational design of next-generation materials.

Emerging Research Avenues in Supramolecular and Material Chemistry

The unique electronic and structural characteristics of 4,4'-diphenyl-tetrathiafulvalene make it a compelling building block for advanced supramolecular systems and functional materials. nih.govrsc.org Its electron-donating nature and reversible redox behavior are central to its utility in these emerging fields. beilstein-journals.orgrsc.org

Supramolecular Chemistry: The planarity and potential for π-π stacking make phenyl-substituted TTFs ideal components for host-guest chemistry. beilstein-journals.org Future research will likely explore their incorporation into more complex supramolecular architectures, such as:

Redox-Switchable Hosts: Designing macrocycles and cages containing the diphenyl-TTF unit that can alter their guest-binding properties upon electrochemical or chemical oxidation/reduction. beilstein-journals.orgnih.gov This could lead to the development of sophisticated molecular sensors and controlled-release systems.

Mechanically Interlocked Molecules: Using diphenyl-TTF as a key component in rotaxanes and catenanes to create molecular machines where movement can be triggered by external redox stimuli. rsc.orgbeilstein-journals.org

Self-Assembled Nanoarchitectures: Investigating the spontaneous organization of functionalized diphenyl-TTF derivatives into well-defined nanoscale structures, such as wires and tapes, for applications in molecular electronics. nih.gov

Material Chemistry: In materials science, the focus will be on harnessing the collective properties of diphenyl-TTF molecules in the solid state.

Organic Electronics: Systematic investigation of phenyl-substituted TTF derivatives as active components in organic field-effect transistors (OFETs) is a promising direction. nih.gov Research correlating crystal packing with charge carrier mobility has shown that achieving two-dimensional intermolecular interactions is key to good transistor performance. nih.gov

Covalent Organic Frameworks (COFs): Incorporating the diphenyl-TTF moiety into the structure of COFs presents a significant opportunity. nih.govrsc.org These materials could exhibit high porosity and redox activity, making them suitable for applications in gas storage, catalysis, and as high-voltage organic cathodes for lithium batteries. nih.govrsc.org Doping these TTF-based COFs with agents like iodine has been shown to increase electrical conductivity. rsc.org

Non-Linear Optical (NLO) Materials: The combination of a strong donor (TTF) and acceptor moieties within the same molecule, potentially through the phenyl rings, could lead to new materials with significant NLO responses for applications in photonics and optical switching. nih.gov

Interdisciplinary Research Opportunities and Challenges for 4,4'-DI-Phenyl-tetrathiafulvalene Systems

Realizing the full potential of 4,4'-diphenyl-tetrathiafulvalene and its derivatives will require a concerted, interdisciplinary approach. Collaboration between synthetic chemists, materials scientists, physicists, and engineers is essential for bridging the gap between molecular design and functional device fabrication.

Opportunities:

Computational Modeling: The synergy between experimental synthesis and theoretical calculations can accelerate the discovery of new materials. Density Functional Theory (DFT) can predict the electronic properties and geometries of new target molecules, guiding synthetic efforts toward the most promising candidates. nih.govtaylorandfrancis.com

Advanced Characterization: Utilizing sophisticated techniques such as grazing-incidence X-ray diffraction, atomic force microscopy (AFM), and advanced electrochemical methods will be crucial for understanding the structure-property relationships in thin films and single-molecule devices. nih.govnih.gov

Energy Applications: There is a significant opportunity to explore these materials as components in next-generation energy storage systems, such as organic rechargeable batteries and redox flow batteries, and in thermoelectric devices. rsc.orgmdpi.com

Challenges:

Solid-State Packing: A major challenge remains the control of molecular packing in the solid state. The performance of electronic devices is highly dependent on the intermolecular arrangement, which influences charge transport. Polymorphism is a common issue that needs to be understood and controlled.

Processability and Stability: For practical applications, materials based on diphenyl-TTF must be processable into thin films and devices. Improving solubility without compromising electronic properties is a key challenge. Furthermore, the long-term chemical and thermal stability of these materials under operational conditions must be addressed.

Device Integration: Integrating these organic semiconductor materials with other device components, such as electrodes and dielectrics, presents a significant hurdle. Optimizing interfaces to minimize charge injection barriers and contact resistance is critical for achieving high-performance devices. nih.gov

Overcoming these challenges through collaborative research will unlock new applications and solidify the role of 4,4'-diphenyl-tetrathiafulvalene systems as a versatile platform in modern chemistry and materials science.

Q & A

Q. What are the established immunological roles of 4,4′-Diaponeurosporene in enhancing host defense mechanisms?

- Methodological Answer : 4,4′-Diaponeurosporene (produced by Bacillus subtilis, B.s-Dia) enhances mucosal immunity by activating intestinal epithelial cells (IECs) via CD36 signaling. This upregulates CCL20 (attracting dendritic cells) and downregulates TGFβ, reducing immunosuppressive CD8αα⁺ intraepithelial lymphocytes. These changes improve resistance to Salmonella typhimurium infection, as demonstrated in murine survival studies and cytokine profiling .

Q. What standard protocols are used to measure cytokine modulation by 4,4′-Diaponeurosporene in vitro and in vivo?

- Methodological Answer :

- In vitro : Treat intestinal epithelial cell lines (e.g., CMT93) with B.s-Dia or purified 4,4′-Diaponeurosporene. Quantify cytokines (CCL20, TGFβ, IL-1β) in supernatants via ELISA after 6–24 hours .

- In vivo : Administer B.s-Dia (1×10⁹ CFU/day) via gavage to mice for 7 days. Isolate IECs via EDTA digestion, culture ex vivo, and measure cytokines using ELISA or confocal microscopy for spatial localization .

Advanced Research Questions

Q. How should researchers design in vivo experiments to evaluate 4,4′-Diaponeurosporene’s role in pathogen resistance, and what controls are critical?

- Methodological Answer :

- Experimental Design :

Treatment Groups : PBS (negative control), wild-type B. subtilis (B.s, non-producer control), and B.s-Dia.

Infection Model : Challenge mice with 5×10⁸ CFU S. typhimurium post-treatment. Monitor survival for 10 days and quantify bacterial load in mesenteric lymph nodes via streptomycin-resistant LB agar plates .

Key Controls : Include CD36 inhibition (e.g., co-administer 200 µg sulfo-N-succinimidyl oleate, SSO) to validate signaling dependency .

Q. How can contradictory data on 4,4′-Diaponeurosporene’s dual regulation of CCL20 and TGFβ be resolved methodologically?

- Methodological Answer :

- Replication : Conduct triplicate experiments with standardized B.s-Dia CFU counts and infection doses.

- Multi-Modal Detection : Combine flow cytometry (for CD36 expression on CD326⁺ IECs) with ELISA (for cytokine quantification) to correlate receptor activation with downstream effects .

- Pathway Blockers : Use SSO to inhibit CD36 and confirm loss of CCL20 upregulation and TGFβ suppression, ensuring observed effects are pathway-specific .

Q. What statistical approaches are recommended for analyzing survival data and cytokine profiles in 4,4′-Diaponeurosporene studies?

- Methodological Answer :

- Survival Analysis : Apply Kaplan–Meier survival curves with log-rank tests to compare mortality rates between treatment groups (e.g., B.s-Dia vs. B.s) .

- Cytokine Data : Use one-way ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., PBS vs. B.s vs. B.s-Dia). Report significance thresholds (P<0.05, *P<0.01) .

Data Contradiction and Validation

Q. How can researchers address variability in IEC activation across different 4,4′-Diaponeurosporene batches?

- Methodological Answer :

- Batch Standardization : Quantify carotenoid content in B.s-Dia cultures using HPLC and normalize CFU counts per treatment.

- Functional Assays : Pre-test each batch in vitro using CMT93 cells to verify consistent CCL20 upregulation before in vivo use .

Notes for Rigorous Research

- Critical Controls : Always include wild-type B. subtilis (non-producer) to isolate 4,4′-Diaponeurosporene-specific effects from bacterial colonization.

- Ethical Reporting : Adhere to ARRIVE guidelines for animal studies, detailing body weight, histopathology (e.g., ileum/colon H&E staining), and euthanasia criteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.